REACTION_CXSMILES
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[CH3:1][C:2]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:6]=1[OH:12])([CH3:4])[CH3:3].C1N2CN3CN(C2)CN1C3.FC(F)(F)[C:25](O)=[O:26]>>[CH3:4][C:2]([C:5]1[CH:10]=[C:9]([CH:8]=[C:7]([CH3:11])[C:6]=1[OH:12])[CH:25]=[O:26])([CH3:1])[CH3:3]
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Name
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|
Quantity
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76.65 g
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Type
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reactant
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Smiles
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CC(C)(C)C1=C(C(=CC=C1)C)O
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Name
|
|
Quantity
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65.42 g
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Type
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reactant
|
Smiles
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C1N2CN3CN1CN(C2)C3
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Name
|
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Quantity
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700 mL
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Type
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reactant
|
Smiles
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FC(C(=O)O)(F)F
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux temperature for about 24 hours
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Duration
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24 h
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Type
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TEMPERATURE
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Details
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to cool
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Type
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CUSTOM
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Details
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evaporated
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Type
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CUSTOM
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Details
|
The residue from the evaporation
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Type
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CUSTOM
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Details
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The resultant layers were separated
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Type
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WASH
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Details
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the aqueous layer was washed with chloroform
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over sodium sulfate overnight
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Duration
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8 (± 8) h
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Type
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WASH
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Details
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after which it was again washed with a volume of chloroform
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Type
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CUSTOM
|
Details
|
evaporated
|
Type
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TEMPERATURE
|
Details
|
heated on a steam bath
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Name
|
|
Type
|
product
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Smiles
|
CC(C)(C)C=1C=C(C=O)C=C(C1O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |